3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-BROMO-3-METHYLPHENYL)PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-BROMO-3-METHYLPHENYL)PROPANAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a brominated aromatic ring, a piperazine moiety, and a propenyl group, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-BROMO-3-METHYLPHENYL)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route includes:
Bromination: The starting material, 3-methylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 4-bromo-3-methylphenyl.
Amidation: The brominated product is then reacted with 3-(4-piperazinyl)propanamide under basic conditions to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-BROMO-3-METHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The bromine atom on the aromatic ring can be substituted with nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, 3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-BROMO-3-METHYLPHENYL)PROPANAMIDE is studied for its potential as a ligand for receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine
Medically, this compound is explored for its potential therapeutic effects, including its role as an anti-inflammatory or anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-BROMO-3-METHYLPHENYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and piperazine moiety allow it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, such as modulation of neurotransmitter activity or inhibition of enzyme function.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-3-methylphenyl)benzamide: Similar structure but lacks the piperazine and propenyl groups.
N-(4-methoxyphenyl)-3-bromo-: Similar brominated aromatic ring but different substituents.
Uniqueness
3-(4-CINNAMYLPIPERAZINO)-N~1~-(4-BROMO-3-METHYLPHENYL)PROPANAMIDE is unique due to its combination of a brominated aromatic ring, a piperazine moiety, and a propenyl group. This combination provides a versatile platform for chemical modifications and biological interactions, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H28BrN3O |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C23H28BrN3O/c1-19-18-21(9-10-22(19)24)25-23(28)11-13-27-16-14-26(15-17-27)12-5-8-20-6-3-2-4-7-20/h2-10,18H,11-17H2,1H3,(H,25,28)/b8-5+ |
InChI Key |
JRETUHZRKDIGLD-VMPITWQZSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3)Br |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.